molecular formula C29H25N3O6 B12028143 1-((2-(2-Oxo-2-(o-tolylamino)acetyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate CAS No. 764655-77-8

1-((2-(2-Oxo-2-(o-tolylamino)acetyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate

Cat. No.: B12028143
CAS No.: 764655-77-8
M. Wt: 511.5 g/mol
InChI Key: RGXOEYPEHSLFEP-OCSSWDANSA-N
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Description

1-((2-(2-Oxo-2-(o-tolylamino)acetyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate is a complex organic compound that belongs to the class of naphthalenes. This compound is characterized by its intricate molecular structure, which includes a naphthalene ring, a hydrazone group, and a benzoate ester. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-((2-(2-Oxo-2-(o-tolylamino)acetyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate involves multiple steps. The process typically begins with the preparation of the naphthalene derivative, followed by the introduction of the hydrazone group and the benzoate ester. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

1-((2-(2-Oxo-2-(o-tolylamino)acetyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium or platinum. .

Scientific Research Applications

1-((2-(2-Oxo-2-(o-tolylamino)acetyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-((2-(2-Oxo-2-(o-tolylamino)acetyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-((2-(2-Oxo-2-(o-tolylamino)acetyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate can be compared with other similar compounds, such as:

Properties

CAS No.

764655-77-8

Molecular Formula

C29H25N3O6

Molecular Weight

511.5 g/mol

IUPAC Name

[1-[(E)-[[2-(2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C29H25N3O6/c1-18-8-4-7-11-23(18)31-27(33)28(34)32-30-17-22-21-10-6-5-9-19(21)12-14-24(22)38-29(35)20-13-15-25(36-2)26(16-20)37-3/h4-17H,1-3H3,(H,31,33)(H,32,34)/b30-17+

InChI Key

RGXOEYPEHSLFEP-OCSSWDANSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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